foroxymithine
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Overview
Description
L-Serinamide, N2-acetyl-N5-formyl-N5-hydroxy-L-ornithyl-N-[3-[(2S,5S)-5-[3-(formylhydroxyamino)propyl]-3,6-dioxo-2-piperazinyl]propyl]-N-hydroxy- is a natural product found in Streptomyces nitrosporeus with data available.
Scientific Research Applications
Siderophore Activity in Microbial Iron-Transport Systems
L-Serinamide derivatives, specifically those related to N5-Acetyl-N5-hydroxy-L-ornithine, are instrumental in the synthesis of siderophores, compounds that chelate and transport iron in microbial systems. For instance, the synthesis of N5-Acetyl-N5-hydroxy-L-ornithine and its incorporation into albomycin-like peptides demonstrated its vital role in microbial iron-transport systems. This suggests a potential for these compounds in understanding and manipulating bacterial growth and metabolism (Dolence et al., 1991).
Antibacterial Drug Delivery
The integration of L-Serinamide derivatives into beta-lactam antibiotics has been explored. Specifically, N5-Acetyl-N5-hydroxy-L-ornithine-derived siderophore-beta-lactam conjugates have shown the potential to utilize the ferrichrome iron-transport system for drug delivery. This innovative approach hints at new methods for targeting bacterial infections (Dolence et al., 1991).
Synthesis and Structural Characterization
The isolation, characterization, and synthesis of L-Serinamide derivatives, including those forming the hydroxamic acid side-chain of albomycins, have been comprehensively documented. These studies are crucial for understanding the chemical nature and potential applications of these compounds in medicinal chemistry (Benz & Schmidt, 1984).
Impact on Microbial Growth
Research has also shown that the hydrophobic nature of synthetic derivatives of siderophores, like those based on N5-hydroxy-N5-acetyl-l-ornithine, significantly affects the growth of various bacterial strains. This finding is relevant for developing new antimicrobial agents and understanding microbial nutrient uptake mechanisms (Lin et al., 2001).
Properties
Molecular Formula |
C22H37N7O11 |
---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |
InChI |
InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
IQMHGRIOYXVPSE-XSLAGTTESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O |
SMILES |
CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |
Canonical SMILES |
CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |
Synonyms |
foroxymithine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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